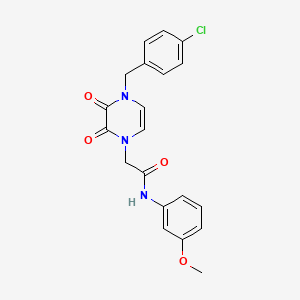2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC15166177
Molecular Formula: C20H18ClN3O4
Molecular Weight: 399.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H18ClN3O4 |
|---|---|
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18ClN3O4/c1-28-17-4-2-3-16(11-17)22-18(25)13-24-10-9-23(19(26)20(24)27)12-14-5-7-15(21)8-6-14/h2-11H,12-13H2,1H3,(H,22,25) |
| Standard InChI Key | LHABVZJLWPADOE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Introduction
Structural Overview
The compound contains the following key structural features:
-
Pyrazinone Core: A 2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl group forms the central heterocyclic framework.
-
Substituents:
-
A 4-chlorobenzyl group attached at the 4-position of the pyrazinone ring.
-
An N-(3-methoxyphenyl)acetamide moiety linked via an acetamide bond.
-
-
Functional Groups:
-
Chlorine substitution on the benzyl group.
-
Methoxy (-OCH) functional group on the phenyl ring.
-
This combination of functional groups suggests potential biological activity due to the presence of aromatic and heterocyclic systems.
Synthesis Pathway
Although no direct synthesis pathway for this specific compound was found in the provided references, similar compounds can be synthesized using multi-step organic reactions. A plausible route includes:
-
Step 1: Formation of the Pyrazinone Core
The pyrazinone ring can be synthesized by cyclization reactions involving di-amino compounds and diketones under acidic or basic conditions. -
Step 2: Benzyl Substitution
The introduction of a 4-chlorobenzyl group can be achieved through nucleophilic substitution or alkylation reactions. -
Step 3: Acetamide Coupling
The N-(3-methoxyphenyl)acetamide fragment can be introduced via amidation reactions using acetic acid derivatives and amines.
These steps require optimization of reaction conditions (e.g., temperature, solvents, and catalysts) for high yield and purity.
Pharmacological Potential
Compounds with similar structures have been studied for their biological activities, including:
-
Antimicrobial Activity: Heterocyclic compounds containing pyrazinones have shown activity against bacterial and fungal pathogens .
-
Anticancer Activity: Substituted pyrazinones are known to inhibit cancer cell proliferation by interacting with enzymes or receptors critical for tumor growth .
-
Anti-inflammatory Activity: Aromatic amides with methoxy substitutions have been reported as potential inhibitors of inflammatory mediators like cyclooxygenase or lipoxygenase enzymes .
Drug Design
The structural features of this compound make it suitable for molecular docking studies to predict its binding affinity with biological targets such as enzymes or receptors.
Analytical Characterization
To confirm its structure and purity, standard analytical techniques would be employed:
Limitations and Future Research
While this compound shows promise based on its structure, further studies are needed to:
-
Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).
-
Assess its toxicity profile in vitro and in vivo.
-
Optimize its synthesis for scalability and cost-effectiveness.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume